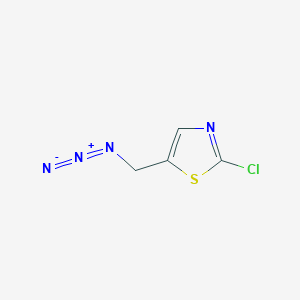
(2-Mesitylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Mesitylcyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a mesityl group (2,4,6-trimethylphenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Mesitylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of mesityl-substituted cyclopropane with methanamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: (2-Mesitylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired outcomes .
Major Products: Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mesityl-substituted cyclopropyl ketones, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
(2-Mesitylcyclopropyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (2-Mesitylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The mesityl group provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Methanamine: A simpler amine with similar reactivity but lacking the mesityl and cyclopropyl groups.
Cyclopropylmethanamine: Similar structure but without the mesityl group, leading to different chemical properties.
Mesityl-substituted amines: Compounds with mesityl groups but different core structures .
Uniqueness: (2-Mesitylcyclopropyl)methanamine is unique due to the combination of the mesityl and cyclopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
[2-(2,4,6-trimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-8-4-9(2)13(10(3)5-8)12-6-11(12)7-14/h4-5,11-12H,6-7,14H2,1-3H3 |
InChI Key |
UZVWDDXMGYPDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CC2CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)


